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Abstract

BI-1942 is a potent and selective chemical probe designed for the in vitro inhibition of human
chymase (CMAL1), a chymotrypsin-like serine protease implicated in cardiovascular diseases
and inflammatory processes. With a half-maximal inhibitory concentration (IC50) in the sub-
nanomolar range, BI-1942 serves as a valuable tool for elucidating the physiological and
pathological roles of chymase. This document provides a comprehensive overview of the
structure, properties, and mechanism of action of BI-1942, including detailed experimental
protocols and relevant signaling pathways. A structurally similar but significantly less potent
compound, BI-1829, is also described for use as a negative control in experimental setups.

Chemical Structure and Properties

BI-1942 is a small molecule with the molecular formula C24H26N404 and a molecular weight
of 434.49 g/mol .[1] While a definitive SMILES string is not publicly available, its 2D structure
can be found on various supplier websites.

Table 1: Physicochemical Properties of BI-1942
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Property Value Reference
Molecular Formula C24H26N404 [1]
Molecular Weight 434.49 g/mol [1]
CAS Number 1236524-95-0 2]

Biological Activity and Selectivity

BI-1942 is a highly potent inhibitor of human chymase with a reported IC50 of 0.4 nM.[3][4][5]
Its selectivity has been profiled against a panel of other proteases, showing a greater than 275-

fold selectivity against its closest off-target, Cathepsin G.

Table 2: In Vitro Inhibitory Activity of BI-1942 and Negative Control BI-1829

Compound Target IC50 (nM) Reference
Human Chymase

BI-1942 0.4 [31141[5]
(CMAL)

Cathepsin G 110
Human Chymase

BI-1829 850 [5]
(CMA1)

Mechanism of Action and Signaling Pathways

BI-1942 acts as a direct inhibitor of the enzymatic activity of chymase. Chymase is a key
enzyme in several pathological signaling cascades, most notably the renin-angiotensin system
and pathways involved in tissue remodeling and inflammation.

Role in the Renin-Angiotensin System

Chymase provides an alternative pathway for the conversion of angiotensin | to the potent
vasoconstrictor angiotensin Il, independent of the angiotensin-converting enzyme (ACE). By
inhibiting chymase, BI-1942 can block this alternative route of angiotensin Il production.
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Caption: Inhibition of the alternative Angiotensin Il formation pathway by BI-1942.

Involvement in TGF-3 Sighaling and Tissue Fibrosis

Chymase is known to activate transforming growth factor-beta (TGF-f3), a key cytokine in tissue
fibrosis. By preventing TGF-3 activation, BI-1942 can potentially mitigate fibrotic processes.
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Caption: BI-1942 inhibits chymase-mediated activation of TGF-[3.

Experimental Protocols

The following protocols are generalized procedures for the in vitro characterization of chymase
inhibitors like BI-1942.

In Vitro Chymase Inhibition Assay
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This assay determines the potency of a compound to inhibit the enzymatic activity of human

chymase.

Materials:

Recombinant human chymase

Chromogenic or fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl)

BI-1942 and control compounds dissolved in DMSO

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of BI-1942 and control compounds in DMSO.

Add 2 pL of each compound dilution to the wells of a 96-well plate.

Add 88 pL of assay buffer containing recombinant human chymase to each well.
Incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 L of the chymase substrate to each well.

Immediately measure the absorbance or fluorescence at the appropriate wavelength in a
kinetic mode for 10-15 minutes.

Calculate the initial reaction rates (Vmax) from the linear portion of the progress curves.

Determine the percent inhibition for each compound concentration relative to the DMSO
control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Workflow for Characterization of a Novel Chymase
Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a
novel chymase inhibitor.
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Chymase Inhibitor Characterization Workflow
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Caption: A generalized workflow for the identification and in vitro characterization of a novel
chymase inhibitor.

In Vitro DMPK and Physicochemical Properties

Limited in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing,
and controls (CMC) data are available for BI-1942.

Table 3: In Vitro DMPK and Physicochemical Parameters of BI-1942

Parameter Value Reference
Solubility @ pH 7.4 (pg/mL) > 93
Solubility @ pH 4.5 (pg/mL) 50
Microsomal Stability
%QH < 30
(human/mouse/rat)
Plasma Protein Binding
97.3%
(human)
Conclusion

BI-1942 is a potent, selective, and cell-permeable inhibitor of human chymase, making it an
indispensable tool for in vitro studies aimed at understanding the roles of this enzyme in health
and disease. Its well-characterized inhibitory profile, coupled with the availability of a suitable
negative control, BI-1829, allows for rigorous and well-controlled experiments. The information
provided in this guide serves as a valuable resource for researchers utilizing BI-1942 to
investigate chymase-mediated signaling pathways and their implications in various pathological
conditions. Further in vivo characterization is required to translate the in vitro findings to more
complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.opnme.com/molecules/gch1-inhibitor-axsp0056
https://cymitquimica.com/categories/1254/proteasesproteasome/?page=52&items=50
https://www.medchemexpress.com/search.html?q=BI-&ft=&fa=&fp=
https://www.opnme.com/molecules/chymase-bi-1942
https://www.cambridgemedchemconsulting.com/news/index_files/category-target-validation.html
https://www.cambridgemedchemconsulting.com/news/index_files/category-target-validation.html
https://www.benchchem.com/product/b10796930#structure-and-properties-of-bi-1942-compound
https://www.benchchem.com/product/b10796930#structure-and-properties-of-bi-1942-compound
https://www.benchchem.com/product/b10796930#structure-and-properties-of-bi-1942-compound
https://www.benchchem.com/product/b10796930#structure-and-properties-of-bi-1942-compound
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10796930?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

